2-(3-formylphenoxy)propanoic Acid
Overview
Description
2-(3-formylphenoxy)propanoic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 2-(3-formylphenoxy)propanoic acid typically involves the reaction of 3-hydroxybenzaldehyde with 2-bromopropanoic acid under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxybenzaldehyde attacks the bromine atom of 2-bromopropanoic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified through recrystallization or column chromatography.
Chemical Reactions Analysis
2-(3-formylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Scientific Research Applications
2-(3-formylphenoxy)propanoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-formylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenoxy ring can interact with hydrophobic pockets in biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-formylphenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(4-formylphenoxy)propanoic acid: This compound has a formyl group attached to the para position of the phenoxy ring, which may result in different reactivity and biological activity.
2-(3-formylphenoxy)-2-phenylacetic acid: This compound has an additional phenyl group attached to the propanoic acid moiety, which can influence its chemical and biological properties.
2-(4-ethylphenoxy)propanoic acid:
Biological Activity
2-(3-formylphenoxy)propanoic acid is a compound belonging to the family of aryl propionic acids, which are known for their diverse biological activities. This article explores the compound's biological properties, including anti-cancer, anti-inflammatory, and antibacterial activities, supported by empirical data and case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHO. Its structure features a phenoxy group substituted with a formyl group, which plays a crucial role in its biological interactions.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of aryl propionic acids exhibit significant anti-cancer properties. For instance, compounds structurally similar to this compound have shown potential in inhibiting tumor growth through various mechanisms:
- Mechanism of Action : These compounds may inhibit angiogenesis and tumor cell proliferation by targeting specific pathways involved in cancer progression. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells and inhibit DNA repair mechanisms, enhancing the efficacy of conventional chemotherapy agents .
- Case Study : A study involving a series of synthesized derivatives showed that modifications to the aryl group significantly impacted their anti-cancer activity. For example, compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cell lines .
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- Mechanism : By inhibiting COX-1 and COX-2 enzymes, these compounds reduce the synthesis of prostaglandins, leading to decreased inflammation and pain .
- Research Findings : In vivo studies have shown that derivatives can significantly reduce inflammation in models of arthritis, suggesting therapeutic potential for treating inflammatory diseases .
Antibacterial Activity
The antibacterial effects of aryl propionic acid derivatives have also been documented:
- Activity Spectrum : Compounds similar to this compound have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
- Empirical Data : A screening study revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Data Summary
Biological Activity | Mechanism | Notable Findings |
---|---|---|
Anti-Cancer | Inhibition of angiogenesis, apoptosis induction | Enhanced efficacy in combination with chemotherapy agents |
Anti-Inflammatory | COX enzyme inhibition | Significant reduction in inflammation in animal models |
Antibacterial | Disruption of cell wall synthesis | Effective against multiple bacterial strains |
Properties
IUPAC Name |
2-(3-formylphenoxy)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-3-8(5-9)6-11/h2-7H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNVJMDOWVHJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299532 | |
Record name | 2-(3-Formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-77-8 | |
Record name | 2-(3-Formylphenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51264-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-formylphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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